molecular formula C11H12N2O3 B2895513 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 88807-87-8

5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2895513
CAS No.: 88807-87-8
M. Wt: 220.228
InChI Key: BFCZQEJTRFWKAD-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is a cyclic urea derivative belonging to the imidazolidinedione class. Its structure features a central hydantoin core substituted with a 2-methoxyphenyl group at the 5-position and a methyl group at the same carbon.

Properties

IUPAC Name

5-(2-methoxyphenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-5-3-4-6-8(7)16-2/h3-6H,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCZQEJTRFWKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-methoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4-dione structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (): The 4-fluorophenyl analog exhibits a dihedral angle of 42.6° between the hydantoin core and the aryl ring, promoting coplanarity and facilitating hydrogen-bonded chain formation . This could decrease crystallinity and solubility compared to the fluorinated analog.
  • 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione derivatives ():

    • Compound 24 (5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione derivative) shows a molar mass of 403.37 g/mol and a 25% synthetic yield. Its 4-methoxy substituent enhances resonance stabilization compared to the 2-methoxy isomer, possibly improving metabolic stability .

Table 1: Substituent Effects on Key Properties

Compound Substituent Molar Mass (g/mol) Dihedral Angle (°) Notable Properties
5-(2-Methoxyphenyl)-5-methyl (Target) 2-OCH₃ ~234.2* Not reported Predicted lower planarity
5-(4-Fluorophenyl)-5-methyl () 4-F 208.19 42.6 Planar structure, hydrogen-bonded chains
5-(4-Methoxyphenyl)-5-methyl (Compound 24, ) 4-OCH₃ 403.37 Not reported Higher resonance stabilization

*Calculated based on molecular formula.

Key Research Findings and Implications

  • Positional Isomerism : The ortho-methoxy substitution in the target compound likely reduces planarity compared to para-substituted analogs, impacting solubility and crystallinity. This could necessitate formulation adjustments for drug delivery.
  • Synthetic Challenges : Lower yields reported for imidazolidinediones compared to thiazolidinediones underscore the need for optimized synthetic routes to scale production .

Biological Activity

5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of hydantoin, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the imidazolidine-2,4-dione core with a methoxyphenyl group, contributing to its unique biological activity. The chemical formula is C11H12N2O2C_{11}H_{12}N_2O_2 and it is classified under various chemical databases for its potential medicinal applications.

Research indicates that this compound exhibits significant affinity for various receptors, particularly serotonin receptors. Its biological activity is primarily attributed to:

  • Serotonin Receptor Interaction : The compound has been shown to act as an antagonist at the 5-HT7 receptor, influencing cyclic AMP production in human embryonic kidney cells (HEK293) . This interaction suggests potential applications in mood disorders and neuropharmacology.
  • Antimicrobial and Anticancer Properties : Preliminary studies indicate that this compound may possess antimicrobial and anticancer activities, making it a candidate for further exploration in these therapeutic areas .

Biological Activity Summary

Activity Type Description
Receptor Affinity Antagonist at 5-HT7 receptor; potential selectivity over other serotonin receptors .
Antimicrobial Activity Investigated for efficacy against various pathogens .
Anticancer Potential Displayed activity in cell viability assays against cancer cell lines .

Case Studies and Research Findings

  • Pharmacodynamic Studies : A study evaluated the pharmacokinetic profile of various derivatives of this compound, highlighting its stability and metabolic transformations. The findings suggested that modifications to the structure could enhance its efficacy and selectivity towards desired biological targets .
  • In Vivo Studies : In vivo tests demonstrated the compound's ability to induce hypotension and bradycardia, indicating cardiovascular effects likely mediated by nitric oxide release through muscarinic receptor activation . These results underscore its potential therapeutic applications in cardiovascular diseases.
  • Comparative Analysis : A comparative study assessed the biological activities of several hydantoin derivatives, finding that this compound exhibited superior receptor binding affinity compared to other tested compounds .

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione derivatives?

The synthesis typically involves alkylation or acylation of the hydantoin core. For example, derivatives are prepared via nucleophilic substitution using brominated ketones or acyl chlorides under anhydrous conditions. In , compound 24 was synthesized by reacting 5-(4-methoxyphenyl)-5-methylimidazolidinedione with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in pyridine, yielding 25% after purification . Similarly, compound 185 () utilized 2-bromo-1-(4-methoxyphenyl)ethan-1-one under general method B, achieving a 61% yield via optimized stoichiometry .

Q. How is NMR spectroscopy utilized to confirm the structure of synthesized derivatives?

¹H and ¹³C NMR are critical for verifying substituent positions and electronic environments. For instance, in , the methoxy group in compound 185 appears at δ 3.86 ppm (singlet, 3H), while the methyl group on the hydantoin ring resonates at δ 1.76 ppm (s, 3H). Aromatic protons in the 2-methoxyphenyl group show splitting patterns between δ 7.03–7.64 ppm, consistent with para-substitution . Coupling constants and integration ratios further validate regiochemistry .

Q. What analytical techniques are essential for purity assessment?

Ultra-performance liquid chromatography–mass spectrometry (UPLC-MS) and high-resolution mass spectrometry (HRMS) are standard. In , UPLC-MS confirmed molecular ions (e.g., m/z 405 [M+H]⁺ for compound 185 ) with >95% purity . HRMS provides exact mass matching (e.g., Δ < 2 ppm) to rule out impurities .

Advanced Research Questions

Q. What strategies can optimize low reaction yields in the synthesis of hydantoin derivatives?

Yield discrepancies (e.g., 25% for compound 24 vs. 61% for 185 ) arise from substituent electronic effects and steric hindrance. Electron-withdrawing groups (e.g., -Cl in ) enhance electrophilicity, improving reactivity. Solvent choice (e.g., DMF in ) and stoichiometric excess (e.g., 1.45x bromo-ketone in ) also improve yields . Catalytic additives like NaI may accelerate SN2 pathways .

Q. How do substituents on the phenyl ring influence physicochemical properties?

Substituents alter solubility, logP, and metabolic stability. For example, the difluoromethoxy group in compound 185 () increases lipophilicity (logP = 2.8) compared to methoxy analogs, enhancing blood-brain barrier permeability. Thiophene-containing derivatives () exhibit red-shifted UV absorption (λmax ~280 nm), useful for photophysical studies .

Q. How to resolve discrepancies in spectral data during structural elucidation?

Contradictory NMR shifts may arise from dynamic conformational changes or solvent effects. For example, DMSO-d6 in induces deshielding of NH protons (δ 9.06 ppm), while CDCl3 in other studies shows δ 8.2–8.5 ppm. Cross-referencing with X-ray crystallography (e.g., ) resolves ambiguities by confirming bond angles and torsion strains .

Q. What computational methods predict the biological activity of novel derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like cyclooxygenase-2. In , Z-isomers of benzylidene derivatives showed higher binding scores than E-isomers due to planar conformations . QSAR models correlate logP and Hammett constants (σ) with IC50 values .

Q. How to design derivatives for enhanced metabolic stability?

Introducing electron-withdrawing groups (e.g., -CF₃ in ) reduces oxidative metabolism. Deuterating labile C-H bonds (e.g., methyl groups) prolongs half-life. ’s difluoromethoxy group resists hepatic CYP450 cleavage, as shown in microsomal stability assays (t₁/₂ > 120 min) .

Methodological Tables

Table 1. Key Synthetic Methods and Yields

DerivativeReactantsConditionsYieldReference
Compound 245-(4-Methoxyphenyl)-imidazolidinedione + 2-bromo-1-(4-methoxyphenyl)ethanonePyridine, RT, 24h25%
Compound 1855-(Difluoromethoxyphenyl)-imidazolidinedione + 2-bromo-1-(4-methoxyphenyl)ethanoneDMF, 60°C, 12h61%

Table 2. NMR Data for Common Substituents

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Methoxyphenyl7.03–7.47 (m, aromatic H)155.3 (C-O), 116.3 (CF₂)
Hydantoin Methyl1.76 (s, 3H)24.9 (CH₃)

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